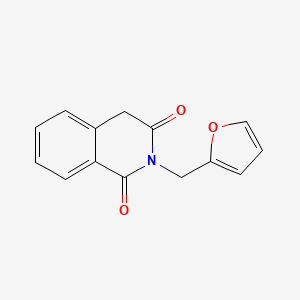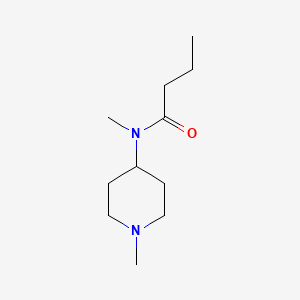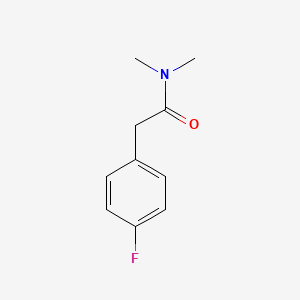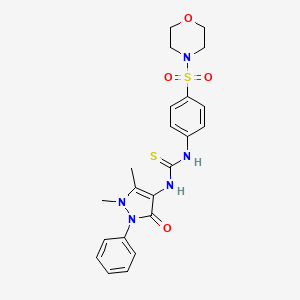
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DPPA is a pyrazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been investigated for its potential use as a scaffold for the design of new materials, such as metal complexes and polymers.
実験室実験の利点と制限
One of the main advantages of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is its ease of synthesis and availability. This compound can be synthesized using simple and cost-effective methods, which makes it an attractive compound for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide. One possible direction is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the investigation of the structure-activity relationship of this compound to identify more potent analogs with improved biological activities. Additionally, the use of this compound as a building block for the synthesis of new materials, such as metal complexes and polymers, can also be explored. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation, can also be investigated further.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound can be synthesized using various methods, and it has been reported to exhibit anti-inflammatory, analgesic, and antitumor effects. Although there are limitations to the use of this compound in certain experiments, its ease of synthesis and availability make it an attractive compound for research purposes. There are several future directions for the research on this compound, including the development of new synthetic methods, investigation of the structure-activity relationship, and exploration of its potential use as a therapeutic agent for the treatment of various diseases.
合成法
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide can be synthesized using several methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with acetic anhydride in the presence of a catalyst, or by the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxamide with acetic anhydride in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.
科学的研究の応用
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and metal complexes.
特性
IUPAC Name |
N-(1,3-diphenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13(21)18-16-12-20(15-10-6-3-7-11-15)19-17(16)14-8-4-2-5-9-14/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVASUAMCVJNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)

![[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate](/img/structure/B7464210.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)
![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7464231.png)
![(4E)-4-[[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B7464233.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanediamide](/img/structure/B7464238.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde](/img/structure/B7464257.png)


